2-methylquinoxalin-6-amine
CAS No.: 4188-17-4
Cat. No.: VC11576654
Molecular Formula: C9H9N3
Molecular Weight: 159.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 4188-17-4 |
|---|---|
| Molecular Formula | C9H9N3 |
| Molecular Weight | 159.2 |
Introduction
Synthesis and Chemical Properties
Catalytic Synthesis Routes
The synthesis of 2-methylquinoxaline derivatives has been achieved via iridium-catalyzed reactions between glycerol and diamines. For example, 2-methylquinoxaline (2a) was synthesized in the presence of [Cp*IrCl] and potassium carbonate under reflux in 2,2,2-trifluoroethanol (TFE) . While this method specifically produces 2-methylquinoxaline, introducing an amine group at position 6 would require additional steps, such as:
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Nitro Reduction: Nitration of 2-methylquinoxaline at position 6 followed by reduction using Pd/C or Fe/HCl.
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Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-methyl-6-bromoquinoxaline with ammonia or amines .
Table 1: Representative Synthetic Conditions for Quinoxaline Derivatives
| Reaction Component | Details | Yield | Reference |
|---|---|---|---|
| Catalyst | [Cp*IrCl] (1 mol % Ir) | 45–78% | |
| Solvent | 2,2,2-Trifluoroethanol | – | |
| Temperature | Reflux (≈100°C) | – | |
| Substrate | 1,2-Phenylenediamine + Glycerol | – |
Pharmacological Applications
| Compound | Cell Line | IC (μM) | Reference |
|---|---|---|---|
| 7c (Bisfuranylurea) | SK-HEP1 (HCC) | 1.2 | |
| ZX-J-19 | QGY (HCC) | 52.4 | |
| 5-FU (Control) | SK-HEP1 (HCC) | 177.2 |
Cyclophilin Inhibition
2,3-Substituted quinoxalin-6-amine analogs, such as ZX-J-19, inhibit cyclophilin J (CyPJ), a peptidylprolyl isomerase involved in protein folding. ZX-J-19 showed IC values of 40.4 μM (SK-HEP1) and 52.4 μM (QGY), outperforming 5-fluorouracil (5-FU) in HCC models . The methyl group at position 2 likely enhances binding affinity by occupying hydrophobic pockets in the CyPJ active site .
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
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Position 2 (Methyl Group): Enhances lipophilicity, improving membrane permeability and target engagement .
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Position 6 (Amine): Serves as a hydrogen-bond donor, critical for interactions with enzymes like caspases and cyclophilins .
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Urea vs. Sulfonamide Linkers: Urea derivatives (e.g., 7c) exhibit superior activity due to stronger hydrogen-bonding capacity compared to sulfonamides .
Table 3: SAR of Quinoxalin-6-Amine Derivatives
| Substituent at Position 2 | Substituent at Position 6 | IC (μM) | Activity Trend |
|---|---|---|---|
| Methyl | Urea | 1.2–10.0 | Most Active |
| Phenyl | Sulfonamide | >100 | Inactive |
Analytical and Computational Characterization
Spectroscopic Techniques
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NMR Spectroscopy: Aromatic proton splitting patterns confirm substitution patterns. For example, the methyl group at position 2 causes deshielding of adjacent protons .
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High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements validate molecular formula and fragmentation pathways .
Computational Modeling
Density functional theory (DFT) calculations on analogous compounds predict that the methyl group at position 2 stabilizes the quinoxaline core through hyperconjugation, while the amine at position 6 participates in charge-transfer interactions with biological targets .
Future Directions
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Synthetic Optimization: Developing one-pot methods to introduce both methyl and amine groups efficiently.
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Target Identification: Elucidating the precise molecular targets of 2-methylquinoxalin-6-amine using proteomics and crystallography.
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In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models to advance therapeutic potential.
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